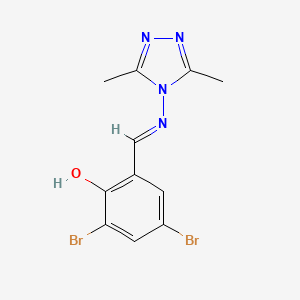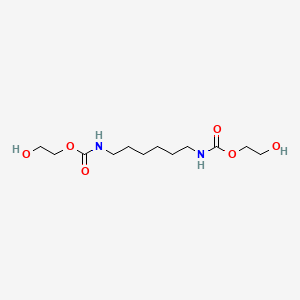![molecular formula C34H38N2O5 B11672305 11-(3,4-dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11672305.png)
11-(3,4-dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(3,4-diméthoxyphényl)-10-hexanoyl-3-(4-méthoxyphényl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazépin-1-one est un composé organique complexe appartenant à la classe des dérivés de dibenzo[b,e][1,4]diazépin-1-one
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 11-(3,4-diméthoxyphényl)-10-hexanoyl-3-(4-méthoxyphényl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazépin-1-one implique généralement plusieurs étapes, y compris la formation d'intermédiaires clés et leur cyclisation subséquente. Une approche courante implique l'utilisation de 3,4-diméthoxybenzaldéhyde et de 4-méthoxybenzaldéhyde comme matières premières. Ces aldéhydes subissent une série de réactions de condensation avec des amines et des cétones appropriées en conditions basiques pour former le noyau dibenzo[b,e][1,4]diazépin-1-one souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l'utilisation de réacteurs à flux continu et de conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et de solvants respectueux de l'environnement et économiques est également un élément clé dans la synthèse industrielle .
Analyse Des Réactions Chimiques
Types de réactions
11-(3,4-diméthoxyphényl)-10-hexanoyl-3-(4-méthoxyphényl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazépin-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nitration utilisant un mélange d'acide nitrique et d'acide sulfurique concentrés.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
11-(3,4-diméthoxyphényl)-10-hexanoyl-3-(4-méthoxyphényl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazépin-1-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que des propriétés anti-inflammatoires et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier pour les troubles neurologiques et psychiatriques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 11-(3,4-diméthoxyphényl)-10-hexanoyl-3-(4-méthoxyphényl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazépin-1-one implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des récepteurs ou des enzymes, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines voies de signalisation impliquées dans l'inflammation ou la prolifération des cellules cancéreuses .
Applications De Recherche Scientifique
11-(3,4-Dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 11-(3,4-dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Composés similaires
1-(3,4-diméthoxyphényl)-3-(4-méthoxyphényl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one : Partage des caractéristiques structurelles et des activités biologiques similaires.
Magnoline : Un composé naturel avec des structures cycliques aromatiques et des propriétés biologiques similaires.
Unicité
11-(3,4-diméthoxyphényl)-10-hexanoyl-3-(4-méthoxyphényl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazépin-1-one est unique en raison de sa combinaison spécifique de groupes fonctionnels et de structures cycliques, qui confèrent une réactivité chimique et une activité biologique distinctes .
Propriétés
Formule moléculaire |
C34H38N2O5 |
|---|---|
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
6-(3,4-dimethoxyphenyl)-5-hexanoyl-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H38N2O5/c1-5-6-7-12-32(38)36-28-11-9-8-10-26(28)35-27-19-24(22-13-16-25(39-2)17-14-22)20-29(37)33(27)34(36)23-15-18-30(40-3)31(21-23)41-4/h8-11,13-18,21,24,34-35H,5-7,12,19-20H2,1-4H3 |
Clé InChI |
KHTSBBCEXSDIDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC(=C(C=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672223.png)

![4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672233.png)
![Propan-2-yl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11672241.png)
![N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B11672251.png)

![6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B11672258.png)
![1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine](/img/structure/B11672259.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11672264.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11672272.png)
![4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one](/img/structure/B11672280.png)
![(5Z)-3-benzyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672289.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672308.png)

